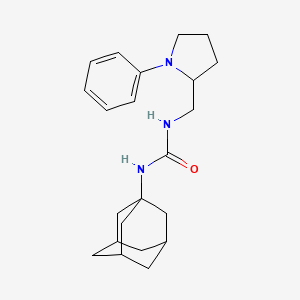
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic organic compound that features a unique structure combining an adamantane core with a phenylpyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups that can further react with other components.
Synthesis of the Phenylpyrrolidine Moiety: The phenylpyrrolidine component is synthesized separately, often through a series of reactions involving the formation of the pyrrolidine ring and subsequent attachment of the phenyl group.
Coupling Reaction: The adamantane derivative and the phenylpyrrolidine moiety are coupled together using a urea-forming reaction, typically involving reagents such as isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its rigid adamantane core makes it a candidate for use in the development of novel materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
作用機序
The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the phenylpyrrolidine moiety can interact with specific sites on the target molecule. This dual interaction can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
1-Adamantylurea: A simpler analog with only the adamantane core and urea functionality.
Phenylpyrrolidine: Lacks the adamantane core but retains the phenylpyrrolidine structure.
Uniqueness
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is unique due to the combination of the adamantane core and phenylpyrrolidine moiety, which imparts distinct chemical and biological properties not found in simpler analogs. This structural complexity allows for more specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1-(1-adamantyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c26-21(24-22-12-16-9-17(13-22)11-18(10-16)14-22)23-15-20-7-4-8-25(20)19-5-2-1-3-6-19/h1-3,5-6,16-18,20H,4,7-15H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAFGVVMKPZLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














